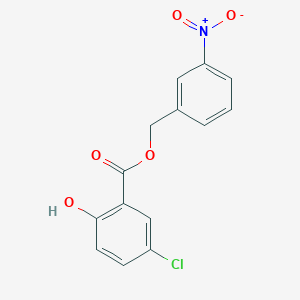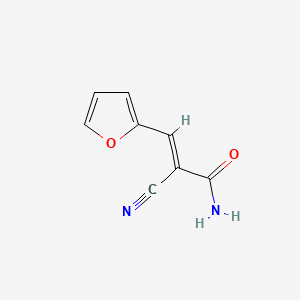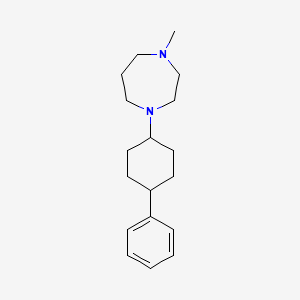
N-cyclopropyl-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(4-methoxyphenyl)acrylamide, commonly known as CPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family and is known for its unique properties such as its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of CPMA involves the inhibition of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is involved in cell growth and proliferation. CPMA inhibits this pathway by binding to the active site of the enzyme Akt, which is a key regulator of the pathway.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects on cancer cells. Studies have shown that CPMA induces cell cycle arrest and inhibits the expression of various proteins involved in cell growth and proliferation. CPMA has also been shown to induce oxidative stress, which is a process that can lead to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPMA is its ability to selectively target cancer cells while sparing normal cells. This property makes CPMA a promising candidate for cancer therapy. However, one of the limitations of CPMA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CPMA. One area of focus is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of focus is the development of new formulations that can improve the solubility of CPMA in water. Additionally, further studies are needed to investigate the potential of CPMA as a therapeutic agent for other diseases such as neurodegenerative disorders.
Synthesis Methods
The synthesis of CPMA involves the reaction of cyclopropylamine with 4-methoxyphenylacrylic acid in the presence of a catalyst such as triethylamine. The reaction yields the desired product, which is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
CPMA has been extensively studied for its potential applications in the field of cancer research. Studies have shown that CPMA has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. CPMA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
properties
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-2-10(3-8-12)4-9-13(15)14-11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,14,15)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIOSDGZLEAAL-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopropyl-3-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)


![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)

